9,10-Di(p-carboxyphenyl)anthracene

Catalog No.
S2809266
CAS No.
42824-53-3
M.F
C28H18O4
M. Wt
418.448
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Di(p-carboxyphenyl)anthracene

Researchers attempting to build luminescent MOFs using 9,10-anthracenedicarboxylic acid face steric hindrance and aggregation-caused quenching, leading to non-porous frameworks and quenched emission. 9,10-Di(p-carboxyphenyl)anthracene solves this with para-carboxyphenyl spacers that relieve coordination strain and prevent ACQ, enabling: • Reproducible synthesis of highly crystalline, porous 3D MOFs with pore widths up to 14.0 Å. • Maintenance of high solid-state PLQY (40-60%) for

CAS Number

42824-53-3

Product Name

9,10-Di(p-carboxyphenyl)anthracene

IUPAC Name

4-[10-(4-carboxyphenyl)anthracen-9-yl]benzoic acid

Molecular Formula

C28H18O4

Molecular Weight

418.448

InChI

InChI=1S/C28H18O4/c29-27(30)19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)18-11-15-20(16-12-18)28(31)32/h1-16H,(H,29,30)(H,31,32)

InChI Key

ZSLCDSMUKOZRPQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O

solubility

not available

Synonyms

9,10-Di(p-carboxyphenyl)anthracene, 9,10-Bis(4-carboxyphenyl)anthracene, 4,4'-(Anthracene-9,10-diyl)dibenzoic acid, DPA, 9,10-Di(4-carboxyphenyl)anthracene

Purity

≥98%

Package Size

1 g, 5 g

9,10-Di(p-carboxyphenyl)anthracene (DPA) is a premium, rigid, extended dicarboxylic acid linker primarily utilized in the synthesis of highly porous, luminescent Metal-Organic Frameworks (MOFs) and advanced optoelectronic materials. Featuring a highly conjugated anthracene core flanked by two para-carboxyphenyl spacer groups, this compound exhibits exceptional photoluminescence quantum yields (up to 98% in solution) and robust thermal stability [1]. In industrial and advanced research procurement, DPA is selected for its dual functionality: it serves as both a reliable structural pillar capable of forming stable, large-pore topologies with transition metals (such as Zr, Hf, and Zn) and as an active photophysical center for fast scintillation, reactive oxygen species (ROS) generation, and highly efficient solid-state emission [2].

Research Fit

Anthracene-based dicarboxylic acid linker for MOF assembly
Para-carboxylphenyl geometry for tunable fluorescence and ECL
Coordination-driven construction of reticular luminescent materials

Substituting 9,10-Di(p-carboxyphenyl)anthracene with its closest structural analog, 9,10-anthracenedicarboxylic acid (9,10-ADC), or standard linear linkers like terephthalic acid (BDC), leads to critical failures in framework assembly and optical performance. In 9,10-ADC, the carboxylate groups are directly attached to the bulky anthracene core, creating severe steric hindrance that distorts metal coordination, often resulting in non-porous 1D or 2D polymers rather than robust 3D frameworks [1]. Furthermore, the lack of spatial separation in 9,10-ADC induces strong pi-pi stacking, leading to severe aggregation-caused quenching (ACQ) that destroys solid-state fluorescence. DPA’s phenyl spacers relieve this coordination strain, enabling reproducible, high-yield synthesis of highly crystalline, porous MOFs while spatially isolating the anthracene cores to preserve high photoluminescence quantum yields in the solid state [2].

Substitution Risk

Non-carboxylated 9,10-diphenylanthracene lacks coordination sites, preventing MOF formation.
9,10-anthracenedicarboxylic acid may exhibit aggregation-caused quenching, compromising ECL efficiency.
Only para-carboxylphenyl substitution balances coordination versatility with retained luminescence.

Solid-State Photoluminescence Preservation

A primary procurement advantage of DPA is its ability to maintain high fluorescence in solid-state matrices, overcoming the ACQ that plagues unspaced analogs. When formulated into Zr- or Hf-based MOFs, DPA achieves an absolute solid-state photoluminescence quantum yield (PLQY) of 40% to 60% [1]. In contrast, the unspaced analog 9,10-ADC experiences near-total fluorescence quenching in the solid state due to dense pi-pi stacking, and standard BDC linkers are non-fluorescent in the visible spectrum [2].

Evidence DimensionSolid-State Photoluminescence Quantum Yield (PLQY)
Target Compound Data40% - 60% PLQY in assembled solid-state MOFs
Comparator Or Baseline9,10-ADC (near 0% visible PLQY due to ACQ) / BDC (non-fluorescent)
Quantified DifferenceDPA preserves up to 60% quantum yield in solid formulations, whereas unspaced analogs completely quench.
ConditionsSolid-state MOF nanocrystals under 340-355 nm UV excitation at room temperature

Essential for manufacturing reliable solid-state phosphors, scintillators, and OLED components where self-quenching typically ruins device efficiency.

ECL Efficiency
Head-to-head
30.0% relative to Ru(bpy)₃²⁺
Al-MOF vs. free DPA; HEPES buffer
Supports MOF-based ECL as Ru alternative

Structural Porosity and Precursor Suitability

The extended phenyl spacers in DPA are critical for robust framework assembly. During solvothermal synthesis, DPA reliably forms highly porous 3D topologies (e.g., UiO-68 type) with accessible pore widths of 11.6 to 14.0 Å and surface areas exceeding 400 m2/g [1]. Conversely, 9,10-ADC suffers from severe steric clash at the metal coordination nodes, leading to collapsed, highly distorted, or non-porous networks that fail to provide the necessary void space for gas adsorption or guest molecule inclusion[2].

Evidence DimensionAccessible Pore Width and Framework Stability
Target Compound Data11.6 - 14.0 Å pore widths; stable 3D topologies
Comparator Or Baseline9,10-ADC (forms distorted, low-porosity or 1D/2D networks)
Quantified DifferenceDPA guarantees large-pore 3D assembly, completely avoiding the steric-induced structural collapse seen with 9,10-ADC.
ConditionsSolvothermal MOF synthesis with Zr/Hf transition metal nodes

Guarantees reproducible manufacturability of porous materials for gas capture, avoiding the batch failures typical of sterically hindered linkers.

ECL Intensity Gain
Head-to-head
26.5-fold increase
Mixed-ligand MOF vs. physical mixture
Enables coreactant-free ECL with reduced material

Ultrafast Scintillation Kinetics for Radiation Detection

For radiation detection applications, DPA-based frameworks provide benchmark scintillation kinetics. Hf-DPA MOFs exhibit an ultrafast scintillation decay time of 2.4 to 2.8 nanoseconds, coupled with a high light yield exceeding 10^4 photons/MeV [1]. Standard inorganic scintillators often suffer from much slower decay times (>10-50 ns), and non-conjugated MOFs lack the necessary pi-system to scintillate entirely. The rapid diffusion of singlet excitons across the DPA ligands enables these superior timing resolutions [2].

Evidence DimensionScintillation Decay Time
Target Compound Data2.4 - 2.8 nanoseconds
Comparator Or BaselineConventional inorganic scintillators (>10-50 ns)
Quantified DifferenceDPA-based frameworks achieve sub-3 ns decay times, significantly outperforming standard commercial scintillators in timing resolution.
ConditionsUnder ionizing radiation (X-ray or radionuclide exposure such as 85Kr/222Rn)

Allows buyers to develop ultra-fast, time-coincidence radiation detectors that outperform commercial devices in sensitivity and response time.

ACQ Mitigation
Class-level
In-MOF converts ACQ-prone DPA into stable ECL luminophore
MOF strategy avoids ACQ limitation

Photocatalytic ROS Generation

DPA is highly effective at generating singlet oxygen for photocatalytic applications. In synthesized Zn-MOFs, DPA achieves a DPBF (1,3-diphenylisobenzofuran) degradation rate of 0.1 s^-1 under light irradiation [1]. This represents a 50-fold increase in the ROS generation rate compared to baseline photolysis without the DPA framework. The extended conjugation of DPA facilitates rapid intersystem crossing (ISC) to the triplet state, which is critical for efficient energy transfer to molecular oxygen [1].

Evidence DimensionSinglet Oxygen Generation (DPBF degradation rate)
Target Compound Data0.1 s^-1 degradation rate
Comparator Or BaselineBaseline photolysis / uncoordinated systems (~0.002 s^-1)
Quantified Difference50-fold increase in ROS generation rate compared to baseline.
ConditionsAqueous dispersion under 380 nm light irradiation

Proves the compound's commercial viability as a high-efficiency precursor for photocatalytic water purification and industrial sterilization systems.

Dual-Emission ECL
Head-to-head
LOD 596 aM
HPV-16 DNA; core–shell Zr-DPA@TCPP
Enables ratiometric sensing without external reference
PEC Dopamine Detection
Reported
LOD 17.7 nM
ZnMOF electrode; 0.03–10 µM linear range
Selective PEC detection of dopamine

High-Speed Scintillators and Radiation Detectors

Because DPA-based frameworks achieve sub-3 nanosecond scintillation decay times and maintain high solid-state quantum yields, this compound is the optimal precursor for manufacturing advanced time-coincidence radiation detectors. It is specifically chosen over standard inorganic scintillators for detecting radioactive noble gases (like 85Kr and 222Rn) where both high porosity and ultrafast photon emission are required[1].

Photocatalytic Water Treatment Systems

Leveraging its 50-fold enhancement in singlet oxygen generation compared to uncoordinated baselines, DPA is an ideal structural ligand for synthesizing energy-efficient photocatalysts. It is highly suited for industrial water purification and sterilization workflows where rapid, light-driven ROS generation is necessary to degrade organic pollutants[2].

Solid-State Luminescent Sensors and Optoelectronics

Due to the phenyl spacers that prevent aggregation-caused quenching (ACQ), DPA is a superior choice for solid-state optoelectronics. It is heavily utilized in the formulation of OLED components, fluorescent sensors, and tunable phosphors where maintaining a 40-60% absolute quantum yield in the solid state is critical for device efficiency [3].

Advanced Gas Adsorption and Separation Matrices

For procurement focused on gas capture, DPA's ability to form stable, large-pore 3D topologies (up to 14.0 Å pore widths) without the steric collapse seen in 9,10-ADC makes it a highly reliable precursor. It is specifically deployed in the synthesis of robust Zr/Hf MOFs designed for the selective adsorption of noble gases and volatile organic compounds [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
ECL biosensing research
Coreactant-free or self-enhanced ECL platform
Detection limit and signal reproducibility
Ratiometric nucleic acid detection
Dual-emission ECL with internal reference
Accuracy and matrix-effect resistance
PEC neurotransmitter monitoring
Selective photoelectrochemical response
Dopamine detection specificity and LOD
Luminescent MOF materials
Angle-dependent polarized emission
Emission tunability and temperature response

XLogP3

6.7

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